1-Chloromethylfluoranthene
Description
Properties
IUPAC Name |
1-(chloromethyl)fluoranthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl/c18-10-12-9-8-11-4-3-7-15-13-5-1-2-6-14(13)17(12)16(11)15/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJBTHZWYOIYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145813 | |
| Record name | Fluoranthene, 1-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103395-25-1 | |
| Record name | Fluoranthene, 1-(chloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103395251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoranthene, 1-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Yield and Selectivity
| Parameter | Homogeneous (Method A) | Heterogeneous (Method B) |
|---|---|---|
| Catalyst Loading | 5 mol% Pd | 1.8 mol% Pd |
| Typical Yield | 49–74% | 42–63% |
| Solvent System | DMSO | DMSO/H₂O (10:1) |
| Temperature | 90–110°C | 120°C |
Homogeneous systems achieve higher yields due to better substrate-catalyst interaction, whereas heterogeneous catalysts offer recyclability and milder conditions.
Side Reactions and Byproducts
-
Dehalogenation : Prolonged heating (>24 h) in DMSO may cleave C–Cl bonds, necessitating strict time controls.
-
Oxygen Sensitivity : Method B’s aqueous phase increases susceptibility to oxidation, requiring inert atmospheres for chloromethyl retention.
Solvent and Additive Optimization
Role of Polar Aprotic Solvents
DMSO dominates fluoranthene synthesis due to its high boiling point (189°C) and ability to stabilize Pd intermediates. However, highlights dichloroethane as an alternative for halogen-rich environments, though its lower polarity may reduce reaction rates for bulky PAHs.
Base Selection
KOAc (Method A) and NaOAc·3H₂O (Method B) neutralize HF byproducts, with hydrated salts (NaOAc·3H₂O) improving solubility in aqueous mixtures.
Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions: 1-Chloromethylfluoranthene undergoes various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a methylfluoranthene derivative.
Substitution: The chloromethyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide for hydroxyl substitution, ammonia for amino substitution, and alkyl halides for alkyl substitution.
Major Products Formed:
Oxidation: Fluoranthene-1-carboxylic acid.
Reduction: 1-Methylfluoranthene.
Substitution: 1-Hydroxymethylfluoranthene, 1-Aminomethylfluoranthene, and various alkylfluoranthenes.
Scientific Research Applications
1-Chloromethylfluoranthene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other polycyclic aromatic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a fluorescent probe for imaging and diagnostic purposes.
Industry: It is used in the development of advanced materials, including organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 1-Chloromethylfluoranthene involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can undergo nucleophilic substitution reactions with biological nucleophiles, leading to the formation of covalent bonds with proteins and DNA. This interaction can affect cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 1-chloromethylfluoranthene with key fluoranthene derivatives and chloromethylated PAHs:
*Calculated molecular weight assumes fluoranthene (202.25 g/mol) + CH₂Cl (49.47 g/mol).
Reactivity and Functional Group Analysis
- Chloromethyl Group (-CH₂Cl) :
- Introduces electrophilic character, enabling nucleophilic substitution reactions (e.g., SN2). This contrasts with methyl (-CH₃) or methoxy (-OCH₃) groups, which are less reactive .
- In 1-(chloromethyl)naphthalene, the chloromethyl group facilitates cross-coupling reactions, a property likely shared with this compound .
- Methoxy Group (-OCH₃) :
- Dihydroxyl Groups :
Physicochemical Properties
- Polarity : Chloromethyl groups increase polarity compared to unsubstituted fluoranthene, improving solubility in polar solvents.
- Stability : Chlorinated PAHs are generally more stable and persistent in the environment than hydroxylated or methoxylated derivatives .
- Thermal Properties : Chloromethyl groups may lower melting points relative to methoxy-substituted fluoranthenes due to reduced crystallinity.
Biological Activity
1-Chloromethylfluoranthene is a halogenated derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH) known for its complex interactions with biological systems. This article explores the biological activity of this compound, focusing on its mutagenicity, mechanisms of action, and potential applications in biomedical research.
Chemical Structure and Properties
This compound features a chloromethyl group attached to the fluoranthene backbone, which significantly influences its reactivity and biological interactions. The presence of the chlorine atom enhances the compound's electrophilic properties, making it capable of forming covalent bonds with nucleophilic sites on biomolecules such as DNA and proteins.
Mutagenicity Studies
Ames Assay Findings
The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds. Recent studies have indicated that this compound exhibits significant mutagenic activity. In a comparative analysis of various halomethylfluoranthenes, the mutagenicity of this compound was found to range between 25 to 6000 revertants per nmol, depending on the bacterial strain used in the assay .
Table 1: Mutagenicity of Halomethylfluoranthenes
| Compound | Mutagenicity (rev./nmol) |
|---|---|
| 8-Chloromethylfluoranthene | Highest observed |
| This compound | 25 - 6000 |
| Bromomethylfluoranthene | Varies |
These results suggest that while reactivity may not be the sole determinant of mutagenicity, structural features such as intercalation ability are critical in the mechanism by which these compounds induce mutations .
The biological activity of this compound is primarily attributed to its ability to form covalent adducts with nucleophilic biomolecules. This interaction can lead to:
- DNA Damage : Covalent binding to DNA can result in mutations, which may contribute to carcinogenesis.
- Protein Modification : Alterations in protein structure and function due to adduct formation can disrupt cellular processes.
The mechanism likely involves nucleophilic substitution reactions where the chloromethyl group reacts with nucleophiles present in biomolecules.
Case Study: Mutagenic Activation
In a study investigating the mutagenic activation of N-hydroxy-2-acetylaminofluorene (N-OH-AAF), it was found that isolated rat and mouse liver cell nuclei could activate this compound, leading to increased mutagenicity when combined with NADPH. This highlights the role of metabolic activation in enhancing mutagenic potential, which may also apply to compounds like this compound .
Table 2: Mutagenic Activation in Liver Cell Nuclei
| Species | Activation Level (revertants/10 µg N-OH-AAF) |
|---|---|
| Rat | 350 |
| Mouse | 2300 |
This case study underscores the importance of metabolic context in evaluating the biological activity of halogenated compounds.
Applications in Drug Development
Given its biological activity, this compound has potential applications in drug development. Its ability to interact with biomolecules makes it a candidate for:
- Chemical Probes : Investigating cellular pathways through targeted modifications.
- Drug Design : Developing novel therapeutics that exploit its reactivity.
Research continues into optimizing its use while minimizing potential toxicity associated with its mutagenic properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Chloromethylfluoranthene, and how can purity be maximized during synthesis?
- Methodological Answer: Synthesis typically involves electrophilic substitution or Friedel-Crafts alkylation of fluoranthene using chloromethylating agents (e.g., chloromethyl methyl ether or paraformaldehyde/HCl systems). Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios of fluoranthene to chloromethylating agents (1:1.2–1.5) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is critical. Monitor purity using HPLC (C18 column, UV detection at 254 nm) and confirm via H/C NMR .
Q. How can researchers characterize the structural stability of this compound under varying experimental conditions?
- Methodological Answer: Stability studies should assess thermal decomposition (TGA/DSC), photolytic degradation (UV-Vis exposure in quartz cells), and hydrolytic resistance (reflux in aqueous/organic solvents at 40–80°C). Use GC-MS or LC-MS to identify degradation byproducts. For reactive intermediates, trapping experiments with nucleophiles (e.g., piperidine) can elucidate degradation pathways .
Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?
- Methodological Answer: Reverse-phase HPLC with diode-array detection (DAD) is preferred for quantification (LOD ~0.1 µg/mL). For trace analysis, employ GC-MS (electron ionization mode, m/z 240–260 fragmentation range) or HRMS (ESI+). Cross-validate results with F NMR for fluorinated analogs .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reaction mechanisms for this compound’s electrophilic substitution?
- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can map energy profiles for chloromethylation pathways. Compare activation energies for competing mechanisms (e.g., direct vs. radical-mediated substitution). Validate models experimentally via kinetic isotope effects (KIE) or substituent-directed regioselectivity studies .
Q. What strategies mitigate conflicting data on the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer: Optimize catalytic systems (Pd(OAc)/SPhos vs. XPhos) and solvent polarity (DMF vs. THF). Use in situ P NMR to monitor ligand coordination. Address discrepancies by standardizing reaction scales (micro vs. macro) and oxygen/moisture exclusion techniques (Schlenk line) .
Q. How do steric and electronic effects influence this compound’s interactions with biological targets (e.g., enzyme inhibition)?
- Methodological Answer: Perform molecular docking (AutoDock Vina) to map binding affinities to active sites (e.g., cytochrome P450 isoforms). Pair with mutagenesis studies to identify critical residues. Validate via SPR (surface plasmon resonance) for kinetic binding constants (K) and ITC (isothermal titration calorimetry) for thermodynamic profiles .
Methodological Challenges and Solutions
Q. How should researchers address inconsistencies in toxicity profiles reported for this compound derivatives?
- Methodological Answer: Conduct comparative toxicokinetics using in vitro models (HepG2 cells for metabolic profiling) and in vivo assays (rodent LC studies). Control for batch-to-batch impurities via ICP-MS (heavy metals) and GC headspace analysis (residual solvents) .
Q. What protocols ensure reproducibility in synthesizing enantiomerically pure derivatives of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
